Cas no 2227887-85-4 ((1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol)

(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
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- (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol
- EN300-1751029
- 2227887-85-4
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- インチ: 1S/C6H9N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4,6,10H,1,7H2/t6-/m1/s1
- InChIKey: SXYWQAGHJPEMKS-ZCFIWIBFSA-N
- ほほえんだ: O[C@@H](C1=CN=CN=C1)CN
計算された属性
- せいみつぶんしりょう: 139.074561919g/mol
- どういたいしつりょう: 139.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 93
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72Ų
- 疎水性パラメータ計算基準値(XlogP): -1.6
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1751029-1.0g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 1g |
$1729.0 | 2023-06-03 | ||
Enamine | EN300-1751029-10.0g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 10g |
$7435.0 | 2023-06-03 | ||
Enamine | EN300-1751029-1g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 1g |
$1729.0 | 2023-09-20 | ||
Enamine | EN300-1751029-5g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 5g |
$5014.0 | 2023-09-20 | ||
Enamine | EN300-1751029-5.0g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 5g |
$5014.0 | 2023-06-03 | ||
Enamine | EN300-1751029-0.5g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 0.5g |
$1660.0 | 2023-09-20 | ||
Enamine | EN300-1751029-2.5g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 2.5g |
$3389.0 | 2023-09-20 | ||
Enamine | EN300-1751029-10g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 10g |
$7435.0 | 2023-09-20 | ||
Enamine | EN300-1751029-0.05g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 0.05g |
$1452.0 | 2023-09-20 | ||
Enamine | EN300-1751029-0.1g |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol |
2227887-85-4 | 0.1g |
$1521.0 | 2023-09-20 |
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
(1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-olに関する追加情報
Compound Introduction: (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS No. 2227887-85-4)
Compound (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol, identified by its CAS number 2227887-85-4, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural motif of this molecule incorporates a chiral center at the (1S) configuration, making it a valuable candidate for studying stereoelectronic effects in drug design and development.
The chemical structure of (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol consists of a pyrimidine ring linked to an ethanolamine moiety. The pyrimidine ring is a heterocyclic aromatic compound that serves as a common scaffold in many biologically active agents. Its nitrogen-rich structure allows for hydrogen bonding interactions, which are crucial for binding to biological targets such as enzymes and receptors. The ethanolamine side chain provides a polar and basic functional group, enhancing the compound's solubility in aqueous environments and its potential to interact with biological systems.
In recent years, there has been growing interest in pyrimidine derivatives due to their role in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory treatments. The presence of the pyrimidine ring in (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol suggests that it may exhibit similar biological activities. Current research has focused on leveraging the structural flexibility of this class of compounds to develop novel drug candidates with improved efficacy and reduced side effects.
One of the most compelling aspects of (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol is its stereochemical configuration. The (1S) absolute configuration implies that the molecule can exist as a single enantiomer, which is often critical for achieving optimal biological activity. Enantiomers are mirror-image isomers that can differ significantly in their pharmacological properties. By controlling the stereochemistry of drug candidates, researchers can enhance target specificity and minimize unwanted adverse effects.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions between (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol and biological targets. These studies have revealed that the compound can potentially bind to enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. By understanding these interactions at a molecular level, scientists can design more effective drugs with tailored mechanisms of action.
The synthesis of (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol involves multi-step organic reactions that require precise control over reaction conditions. The chiral center at the (1S) position must be preserved throughout the synthetic process to ensure the correct enantiomeric purity. Techniques such as asymmetric synthesis and chiral auxiliary methods are commonly employed to achieve this goal. The development of efficient synthetic routes is essential for scaling up production and making this compound accessible for further research and development.
In conclusion, (1S)-2-amino-1-(pyrimidin-5-yl)ethan-1-ol (CAS No. 2227887-85-4) represents a promising candidate for pharmaceutical applications due to its unique structural features and potential biological activities. The combination of its pyrimidine core and chiral ethanolamine side chain offers numerous possibilities for drug design innovation. As research continues to uncover new therapeutic targets and develop advanced synthetic methodologies, compounds like this one will play an increasingly important role in addressing unmet medical needs.
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